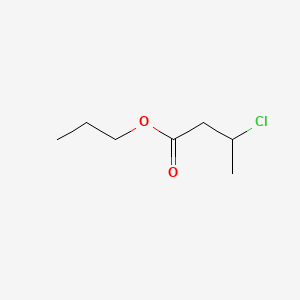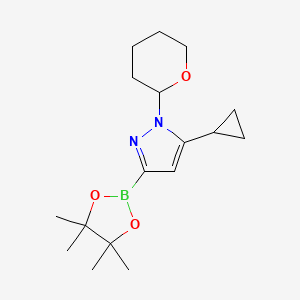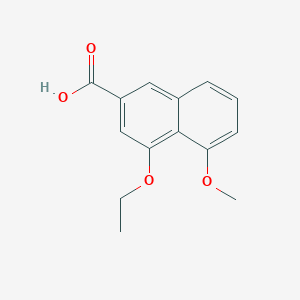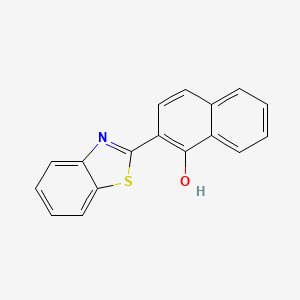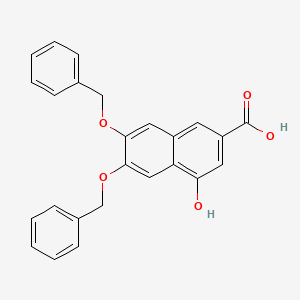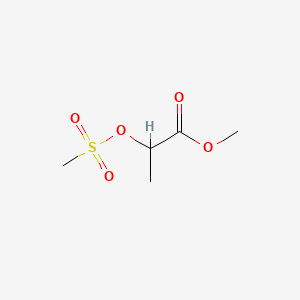![molecular formula C15H18INO2 B13933172 Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)
Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-azaspiro[25]oct-6-yl)-4-iodobenzoate is a synthetic organic compound with the molecular formula C15H18INO2 It is a derivative of benzoic acid and contains a spirocyclic azaspirooctane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic azaspirooctane moiety is synthesized through a cyclization reaction involving appropriate starting materials such as piperidine derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as typical reagents.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-nitrobenzoate
- Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoate
- Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-chlorobenzoate
Uniqueness
Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its uniqueness, providing a rigid and stable framework that can interact with various molecular targets.
Properties
Molecular Formula |
C15H18INO2 |
|---|---|
Molecular Weight |
371.21 g/mol |
IUPAC Name |
methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-iodobenzoate |
InChI |
InChI=1S/C15H18INO2/c1-19-14(18)12-3-2-11(16)10-13(12)17-8-6-15(4-5-15)7-9-17/h2-3,10H,4-9H2,1H3 |
InChI Key |
NIAMWYFPJPSQQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)N2CCC3(CC3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)
